For organic semiconductors like IEICO-2F, the energies of the frontier molecular orbitals (HOMO and LUMO) are most commonly and practically determined through electrochemical methods, with UV-Vis spectroscopy used to find the energy gap [1].
The table below summarizes the core experimental techniques:
| Method | What It Measures | How to Obtain HOMO/LUMO |
|---|
| Cyclic Voltammetry (CV) [1] | Oxidation onset potential ((E_{ox})) and reduction onset potential ((E_{red})) | ( HOMO \approx -e(E_{ox} + 4.8) ) eV ( LUMO \approx -e(E_{red} + 4.8) ) eV (vs. vacuum) | | UV-Vis Spectroscopy [1] | Absorption onset wavelength ((\lambda_{onset})) | HOMO-LUMO Gap ( \approx \frac{1240}{\lambda_{onset}} ) eV (LUMO = HOMO + Gap) |
The following diagram illustrates the typical workflow for experimentally determining these energy levels, starting from material preparation to final calculation.
Experimental workflow for determining HOMO and LUMO energy levels.
Quantum chemical calculations provide a complementary approach to predict molecular energy levels. Density Functional Theory (DFT) is the most widely used method for this purpose [1] [2].
A typical computational protocol involves:
To find the specific numerical data for this compound, I suggest you:
The following table consolidates the key electronic and optical properties of IEICO-2F and its relative, IEICO, as reported in the literature.
| Property | This compound (Mixture of 4F/5F isomers) | IEICO | Measurement Context & Notes |
|---|---|---|---|
| Optical Band Gap (Eg) | 1.34 eV [1] | 1.34 eV [1] | Solid-state film; also described as a "low-bandgap" or "narrow-bandgap" acceptor [2] [3] [4]. |
| HOMO Energy Level | -5.32 eV [1] | -5.32 eV [1] | Determined for the IEICO core structure. |
| LUMO Energy Level | -3.95 eV [1] | -3.95 eV [1] | Determined for the IEICO core structure. |
| Molar Extinction Coefficient | "Enlarged" compared to other fluorinated analogues [3] | High-performance absorber [2] | Qualitative comparison indicates fluorination position boosts absorption strength [3]. |
| Power Conversion Efficiency (PCE) | 12.86% [3] | ~11% (in single-junction cells) [1] | In polymer solar cells with polymer donor J52 [3]. |
Researchers use several key methodologies to characterize the band gap and absorption properties of NFAs like this compound.
Absorption Spectroscopy and Band Gap Fitting The optical band gap is determined from the absorption spectrum of a thin solid film. The Tauc model is commonly applied, which relates the absorption coefficient (α) to the photon energy (hν) for direct band gap semiconductors [5]. The method involves:
Electrochemical Characterization for HOMO/LUMO The HOMO and LUMO energy levels, crucial for understanding the electronic structure, are often determined using cyclic voltammetry (CV) [4]. The process involves:
Molecular Design and Synthesis this compound is part of a systematic study on main-chain twisted small molecules. Its synthesis involves introducing a fluorine atom at specific positions (4- and 5-) on the INCN end-capping group. This fine-tuning of the molecular structure results in a higher dipole moment, enhanced molar extinction coefficient, and more balanced charge transport compared to its analogues, leading to superior device performance [3].
The following diagram illustrates the logical relationship between the molecular engineering of this compound and its resulting properties.
| Property | Specification |
|---|---|
| Chemical Formula | C₁₁₄H₁₁₄F₄N₄O₄S₄ [1] |
| Molecular Weight | 1808.40 g/mol [1] |
| Chemical Structure | A-D-A (Acceptor-Donor-Acceptor) with an indacenodithiophene (IDT) core and IC-2F end groups [1] |
| HOMO Level | -5.44 eV [1] |
| LUMO Level | -4.19 eV [1] |
| Optical Bandgap | Low bandgap (NIR absorption) [1] |
| Purity | >99% [1] |
| Characteristic | Description / Value |
|---|---|
| Primary Application | Organic solar cells (OSCs), especially ternary & inverted; panchromatic organic photodetectors (OPDs) [1] |
| Absorption Peak (λ_max) | ~865 nm (in film), significantly red-shifted compared to ITIC [1] |
| Solubility | Chloroform, Chlorobenzene [1] |
| Key Advantage | Enhances light harvesting in the NIR region, enabling high short-circuit current (JSC) [2] [1] |
The following table summarizes performance data for a specific high-efficiency ternary organic solar cell incorporating IEICO-4F [1].
| Parameter | Value |
|---|---|
| Device Structure | ITO / ZnO / PTB7-Th:BIT-4F-T:IEICO-4F / MoOₓ / Ag [1] |
| Power Conversion Efficiency (PCE) | 14.0% [1] |
| Open-Circuit Voltage (VOC) | 0.723 V [1] |
| Short-Circuit Current Density (JSC) | 27.30 mA cm⁻² [1] |
| Fill Factor (FF) | 70.9% [1] |
While a full experimental protocol is complex, the core methodology for using IEICO-4F in a ternary organic solar cell can be summarized in the workflow below.
Key Steps Explained:
IEICO-4F (also known as IOTIC-4F) represents a prominent class of low-bandgap non-fullerene acceptors (NFAs) that have revolutionized ternary organic solar cell (TOSC) performance. Its molecular structure follows an acceptor-donor-acceptor (A-D-A) configuration featuring an electron-donating fused-ring indaceno[1,2-b:5,6-b']dithiophene (IDT) core terminated with strongly electron-withdrawing 2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile (IC-2F) end groups. This sophisticated molecular design confers exceptional optoelectronic properties that make IEICO-4F particularly suitable as a third component in ternary blends, especially for enhancing near-infrared (NIR) harvesting capacity.
The fundamental optical and electronic characteristics of IEICO-4F that dictate its photovoltaic performance are summarized in Table 1.
Table 1: Key Properties of IEICO-4F Non-Fullerene Acceptor
| Property | Value/Specification | Measurement Method | Photovoltaic Significance |
|---|---|---|---|
| Chemical Formula | C~114~H~114~F~4~N~4~O~4~S~4~ | - | Molecular weight: 1808.40 g/mol |
| Absorption λ~max~ | 865 nm (film) | UV-Vis spectroscopy | NIR harvesting extends to ~1000 nm |
| Optical Bandgap | ~1.38 eV | UV-Vis onset | Low energy loss possible |
| HOMO Energy | -5.44 eV | Cyclic voltammetry | Determines V~OC~ potential |
| LUMO Energy | -4.19 eV | Cyclic voltammetry | Electron acceptance capability |
| Solubility | Chloroform, chlorobenzene | - | Compatibility with solution processing |
The distinctive absorption profile of IEICO-4F addresses a critical limitation of many high-performance binary systems—incomplete utilization of the solar spectrum, particularly in the NIR region. Whereas typical binary systems like PM6:Y6 exhibit strong visible absorption, IEICO-4F extends the harvesting range to 1000 nm, enabling capture of photons that would otherwise be lost. This spectral complementarity is visually represented in the absorption spectra, showing IEICO-4F's peak absorption approximately 200 nm red-shifted compared to conventional acceptor ITIC. [1] [2]
From an electronic standpoint, the relatively high-lying LUMO energy of IEICO-4F (-4.19 eV) compared to other NFAs like Y6 (-4.10 eV) provides opportunities for VOC enhancement in ternary blends when properly matched with host materials. The energy level alignment between components in ternary systems critically influences both charge transfer processes and voltage losses, making the appropriate selection of donor and acceptor materials essential for optimal performance. [2] [3]
The incorporation of a third component into binary organic solar cells introduces complexity in the photophysical processes that govern device performance. In IEICO-4F based TOSCs, three primary mechanisms operate synergistically to enhance photovoltaic performance:
Energy Transfer Mechanism: IEICO-4F frequently acts as an energy transfer sink in ternary blends, particularly when its absorption spectrum overlaps with the photoluminescence of other components. This Förster resonance energy transfer (FRET) process enables excitons generated in wider-bandgap materials to be transferred non-radiatively to IEICO-4F before dissociation, thereby enhancing NIR current contribution. The requirement for efficient FRET includes spectral overlap between donor emission and acceptor absorption, and typically occurs over distances of 1-10 nm. [1] [4]
Charge Transfer Mechanisms: In systems with cascade energy level alignment, IEICO-4F can serve as an intermediate charge transfer station, facilitating both electron and hole transfer processes. The typical cascade architecture involves a sequence where acceptor 1 (e.g., IEICO-4F) serves as a bridge to transfer holes to the donor while delivering electrons to acceptor 2. This cascade structure reduces energetic losses during charge separation and enhances charge generation efficiency. [1]
Morphological Control: IEICO-4F can significantly influence active layer nanostructure through its crystallinity and compatibility with other components. When properly designed, the ternary blend forms optimized bicontinuous networks with appropriate domain sizes and purity, enhancing both charge generation and transport simultaneously. The morphological outcomes largely depend on the relative compatibility between IEICO-4F and host materials. [5] [6]
The rational design of high-performance IEICO-4F based TOSCs requires careful consideration of several material properties:
Spectral Complementarity: The third component should exhibit absorption in underrepresented regions of the host binary system's spectrum. IEICO-4F excels in addressing the NIR gap in many visible-absorbing binary systems. [1]
Energy Level Alignment: Optimal systems display cascade energy levels that facilitate both charge separation and transport while minimizing voltage losses. The LUMO offset between donor and acceptor should be sufficient to drive charge separation yet minimize energy losses. [4] [7]
Morphological Compatibility: Materials must demonstrate appropriate miscibility to form favorable nanoscale phase separation without excessive segregation or over-mixing. Compatibility can be predicted through surface energy measurements using contact angle analysis. [3] [6]
Table 2: Successful IEICO-4F Ternary System Configurations
| Host System | Third Component | Optimal Ratio | PCE | Key Improvements |
|---|---|---|---|---|
| PTB7-Th:BIT-4F-T:IEICO-4F | IEICO-4F | 0.9:0.1:1 | 14.0% | Balanced J~SC~ and V~OC~ [2] |
| PBDB-T:IEICF-DMOT:IEICO-4F | IEICO-4F | 1:1:0.1 | 14.0% | Enhanced crystallinity & mobility [5] |
| PM6:Y6:IEICO-4F | IEICO-4F | - | - | NIR absorption extension [1] |
The standard BHJ approach involves preparing a ternary blend solution that is deposited as a single active layer:
Solution Preparation: Prepare individual stock solutions of donor (e.g., PTB7-Th, PM6) and acceptors (IEICO-4F and complementary acceptor) in chlorobenzene or chloroform. Typical concentrations range from 10-20 mg/mL for each material. Dissolve materials separately using magnetic stirring at 40-50°C for 2-4 hours to ensure complete dissolution. [5] [2]
Blend Formulation: Mix the individual solutions according to the predetermined optimal ratio. For initial screening, prepare compositions with IEICO-4F content varying from 5-30% by weight relative to the total active layer material. The exemplary high-performance formulation includes PTB7-Th:BIT-4F-T:IEICO-4F at 0.9:0.1:1 weight ratio. [2]
Film Deposition: Spin-cast the ternary blend solution onto pre-cleaned and functionalized ITO/glass substrates. Optimal film thickness typically ranges from 90-150 nm, achieved by adjusting spin speed (1500-3000 rpm) and solution concentration. For thicker films, lower spin speeds and higher concentrations are employed. [2] [8]
Solvent Annealing: Immediately after deposition, place the wet film in a covered petri dish containing a small amount of solvent (typically chlorobenzene) for 1-5 minutes to promote molecular reorganization and optimized phase separation. [5]
Thermal Annealing: Transfer the solvent-annealed films to a hotplate for thermal annealing at 80-100°C for 10 minutes to remove residual solvent and enhance crystallinity. [3]
The LbL approach provides superior morphology control compared to conventional BHJ:
First Layer Deposition: Spin-cast the donor solution onto the substrate to form an initial layer with controlled thickness. Typical donors include PM6, PBDB-T, or PTB7-Th at concentrations of 5-10 mg/mL in chlorobenzene. [8]
Interlayer Processing: Subject the donor film to a brief solvent or thermal annealing step to optimize its morphology before subsequent deposition.
Second Layer Deposition: Spin-cast the acceptor blend solution (containing both IEICO-4F and the secondary acceptor) onto the donor layer. The acceptor blend typically uses orthogonal solvents that slightly swell without completely dissolving the underlying donor layer, enabling controlled interdiffusion. [8]
Final Processing: Apply the same annealing procedures as the BHJ method to optimize the interfacial morphology and promote desirable vertical phase separation.
The LbL method demonstrates particular advantage for IEICO-4F containing systems by enabling controlled integration of the NIR absorber without disrupting the optimized transport networks of the host binary system. [8]
UV-Vis-NIR Spectroscopy: Measure absorption spectra of individual materials, binary blends, and ternary blends over 300-1100 nm range. Focus on quantifying NIR contribution enhancement from IEICO-4F incorporation. [1] [2]
Photoluminescence (PL) Quenching: Conduct PL measurements with excitation at characteristic absorption wavelengths of each component (e.g., 560 nm for donor, 623 nm for acceptors). Calculate quenching efficiency to evaluate charge transfer efficiency between components. [3]
Cyclic Voltammetry (CV): Determine HOMO/LUMO energy levels using ferrocene/ferrocenium as internal standard. Calculate energy levels using the equation: EHOMO = -e(Eox + 4.8) eV and ELUMO = -e(Ered + 4.8) eV. [7]
Contact Angle Measurements: Determine surface energy of pure materials using water and ethylene glycol. Calculate interfacial compatibility using Owens-Wendt-Kaelble model. Lower surface energy differences indicate better miscibility. [3]
Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS): Analyze molecular packing and crystallinity of blend films. IEICO-4F incorporation typically enhances crystallinity in both in-plane (100) and out-of-plane (010) directions when compatible with host system. [5]
Atomic Force Microscopy (AFM): Characterize surface morphology and phase separation using tapping mode. Optimal ternary blends show well-distributed nanoscale phase separation with root-mean-square roughness of 1-3 nm. [6]
Current Density-Voltage (J-V) Characterization: Measure under standard AM1.5G illumination (100 mW/cm²) using calibrated solar simulator. Record key parameters: VOC, JSC, FF, and PCE. [5] [2]
External Quantum Efficiency (EQE): Spectrum measurement from 300-1100 nm with particular attention to NIR region (700-1000 nm) where IEICO-4F contributes. Integrated JSC should match J-V measurements within 5%. [7]
Charge Transport Measurements: Determine hole and electron mobility using space-charge limited current (SCLC) method with device structures ITO/PEDOT:PSS/active layer/MoO~3~/Ag for holes and ITO/ZnO/active layer/Ca/Al for electrons. [3]
The following workflow diagram illustrates the complete experimental procedure from material preparation to device characterization:
Diagram 1: Experimental workflow for IEICO-4F ternary solar cell fabrication and characterization
The incorporation of IEICO-4F into ternary organic solar cells typically produces distinctive effects on the fundamental photovoltaic parameters:
Short-Circuit Current (JSC) Enhancement: The primary benefit of IEICO-4F inclusion is dramatic JSC improvement through NIR photon harvesting. High-performance IEICO-4F TOSCs demonstrate JSC values exceeding 25 mA cm⁻², with contributions from the 700-1000 nm region clearly observable in EQE spectra. The current enhancement is directly proportional to IEICO-4F content until saturation occurs at optimal loading. [1] [2]
Open-Circuit Voltage (VOC) Behavior: Unlike many low-bandgap acceptors that reduce VOC, properly designed IEICO-4F ternary systems can maintain or even enhance VOC through reduced non-radiative recombination. The VOC in TOSCs is governed by the detailed balance principle and is influenced by the charge-transfer state energies of both host and guest binary blends. Systems with high emission yield from the guest binary blend and similar CT-state energies between host and guest demonstrate minimal voltage losses. [7]
Fill Factor (FF) Optimization: IEICO-4F can improve FF through morphological optimization and enhanced charge transport. Well-compatible systems show more balanced hole and electron mobility, reducing space-charge limitations. The optimal IEICO-4F content typically ranges from 10-20% by weight, beyond which excessive crystallization may disrupt charge percolation pathways. [5] [6]
Table 3: Performance Comparison of IEICO-4F Ternary Solar Cells
| System Configuration | VOC (V) | JSC (mA/cm²) | FF (%) | PCE (%) | Reference |
|---|---|---|---|---|---|
| PTB7-Th:BIT-4F-T:IEICO-4F (0.9:0.1:1) | 0.723 | 27.30 | 70.9 | 14.0 | [2] |
| PBDB-T:IEICF-DMOT:IEICO-4F (1:1:0.1) | 0.86 | 23.31 | - | 14.0 | [5] |
| Conventional Binary Host | Variable | Typically <25 | Variable | Baseline | - |
Common challenges in IEICO-4F ternary system development and their solutions include:
Excessive Voltage Loss: If VOC decreases significantly with IEICO-4F addition, evaluate energy level alignment and ensure sufficient LUMO offset between donor and acceptors. Consider using higher LUMO acceptors as third component to create cascade energy alignment. [7] [3]
Insufficient JSC Enhancement: When NIR contribution remains low despite IEICO-4F incorporation, optimize blend morphology through solvent additives (e.g., 0.5-1% DIO or CN) and thermal annealing conditions to improve IEICO-4F integration and phase separation. [5]
Fill Factor Reduction: FF degradation typically indicates imbalanced charge transport or excessive recombination. Characterize hole and electron mobility separately using SCLC measurements and adjust D:A ratio or incorporate charge transport modifiers to balance transport. [3] [6]
Morphological Instability: For systems showing performance degradation over time, implement cross-linking strategies or incorporate compatibility-enhancing units to stabilize the optimized nanomorphology against thermal or environmental stress. [6]
The unique properties of IEICO-4F enable several advanced applications beyond standard single-junction solar cells:
Semitransparent Photovoltaics: The selective NIR harvesting capability of IEICO-4F makes it ideal for semitransparent solar cells targeting building-integrated photovoltaics. By absorbing primarily in the NIR while allowing visible transmission, IEICO-4F-based TOSCs can achieve both reasonable efficiency and high transparency in the visible region. [2]
NIR Photodetectors: IEICO-4F ternary blends demonstrate exceptional performance in organic photodetectors (OPDs) targeting the 800-1000 nm range. A reported P3HT:IEICO-4F:PC~71~BM ternary OPD achieved specific detectivity (D*) of 1.35 × 10^12^ Jones at 805 nm, making it suitable for surveillance, medical imaging, and optical communications. [2]
Tandem Cell Applications: The tunable bandgap and complementary absorption of IEICO-4F facilitate its application as a rear cell material in tandem structures. When paired with appropriate wide-bandgap front cells, IEICO-4F can enhance overall spectral coverage and reduce thermalization losses. [1]
For successful translation from laboratory to commercial application, IEICO-4F ternary systems must address several critical factors:
Synthetic Accessibility: The multi-step synthesis of IEICO-4F presents challenges for large-scale production. Future work should focus on streamlined synthetic routes with reduced step count and higher yields while maintaining material purity. [5] [2]
Storage and Operational Stability: The long-term stability of IEICO-4F-based devices requires comprehensive investigation. Preliminary studies suggest that proper encapsulation and morphological stabilization can extend operational lifetime, but systematic aging studies under various stress conditions (thermal, light, atmospheric) are needed. [6]
Large-Area Processability: The translation from small-area devices (<0.1 cm²) to module-scale fabrication introduces additional challenges in morphology control and uniformity. Slot-die coating and blade coating techniques should be optimized for IEICO-4F ternary systems to enable scalable manufacturing. [8]
The following diagram illustrates the charge and energy transfer processes in IEICO-4F ternary blends that enable high performance:
Diagram 2: Charge and energy transfer mechanisms in IEICO-4F ternary solar cells
IEICO-4F represents a cornerstone material in the development of high-performance ternary organic solar cells. Its unique combination of NIR absorption capability, favorable energy levels, and morphological versatility enables PCE values exceeding 14% in optimized systems. The successful implementation of IEICO-4F ternary blends requires careful attention to material selection based on spectral complementarity and energy level alignment, precise control of blend morphology through processing optimization, and comprehensive characterization to understand the complex charge generation mechanisms.
Future research directions should focus on enhancing the industrial viability of IEICO-4F-based systems through simplified synthesis, improved stability, and scalable fabrication techniques. Additionally, the exploration of novel device architectures such as semitransparent photovoltaics and NIR photodetectors presents exciting opportunities for leveraging the unique properties of IEICO-4F in specialized applications. As the field of organic photovoltaics continues to advance, IEICO-4F and its derivatives are poised to play a critical role in pushing efficiency boundaries while enabling new functionality.
The table below summarizes the key experimental contexts in which IEICO-2F has been processed, as gathered from the current search.
| Application Context | Device Structure | Noted Processing Parameters | Reported Outcome |
|---|---|---|---|
| Main-Chain Twisted NFA-based PSCs [1] | Bulk Heterojunction (BHJ) with polymer J52 (donor) | Information not specified in the abstract. | Power Conversion Efficiency (PCE) of 12.86% [1]. |
| High-Efficiency Tandem Solar Cells [2] | Used as a narrow-bandgap acceptor in a multi-layer tandem cell. | Information not specified in the product description. | Enabled tandem cells with nearly 14% PCE [2]. |
| Single Junction Cells [2] | Used as a high-performance NFA in single junction cells. | Information not specified in the product description. | Achieved over 11% PCE [2]. |
A generalized workflow for fabricating organic solar cells using the pseudo-planar heterojunction (PPHJ) approach is illustrated below. This method is highlighted in the literature as advantageous for morphology control [3]. While not all steps have specific parameters for this compound, this chart provides a framework for your experimental design.
1. Material Overview and Properties IEICO-2F is a high-performance, narrow-bandgap non-fullerene acceptor (NFA) belonging to the A-D-A (acceptor-donor-acceptor) conjugated molecular family [1]. Its key characteristic is strong absorption in the near-infrared (NIR) region [1], which makes it particularly suitable for semitransparent photovoltaics as it allows visible light to pass through while converting NIR light into electricity.
The table below summarizes the core properties of this compound as identified in the literature:
| Property | Description |
|---|---|
| Chemical Name | A complex, multi-ring structure based on an indacenodithiophene core with fluorinated end-groups [2]. |
| Molecular Formula | C₁₁₄H₁₁₈N₄O₄S₄ [2]. |
| Molecular Weight | 1736.46 g/mol [2]. |
| Form | Dark solid [2]. |
| Key Feature | Main-chain twisted molecular structure; higher dipole moment and molar extinction coefficient compared to its isomer (i-IEICO-F3) [3]. |
| Primary Application | Used as an electron acceptor in polymer solar cells, especially in donor-dilute and semitransparent configurations [4]. |
2. Key Performance Data The performance of this compound is highly dependent on the device architecture and the donor polymer used. The following table consolidates key quantitative findings from recent studies:
| Device Context | Power Conversion Efficiency (PCE) | Key Parameters & Notes | Source Context |
|---|---|---|---|
| Opaque polymer solar cell | 12.86% | Achieved in combination with the polymer J52; demonstrated superior performance over its isomer (which achieved 7.65%) [3]. | Research article on fluorination effects. |
| Donor-dilute OPV | 8.3% | Opaque device with an active layer Average Visible Transmittance (AVT) of 75%; used a dilute blend of 9 wt% PTB7-Th donor polymer in IEICO-4F [4]. | Study on intrinsic charge generation. |
| Semitransparent OPV Module | Light-Utilization Efficiency (LUE) of 2.2% | An 8-series connected module based on PTB7-Th:IEICO-4F, achieving an AVT of 63% [4]. | Study on intrinsic charge generation. |
3. Experimental Workflow & Material Design Logic The following diagram illustrates the logical pathway for designing and utilizing this compound in ST-OPVs, based on the principle of structural modification to enhance performance.
4. Device Fabrication Protocol (Based on Literature Synthesis) While a full, explicit protocol for this compound is not available, the following steps represent a generalized methodology that can be inferred from the search results for fabricating a donor-dilute ST-OPV [4].
Goal: Fabricate a semitransparent OPV with a dilute donor:this compound active layer. Materials:
Procedure:
IEICO-4F is a small-molecule acceptor that absorbs light effectively up to 1000 nm, making it an excellent candidate for NIR photodetectors, particularly in biomedical sensing applications like pulse oximetry [1].
The table below summarizes the key performance metrics achieved by NIR-OPDs using ternary blend systems, as reported in the literature.
| Performance Parameter | Reported Value with IEICO-4F [1] | Reported Value with PBDTDPP (Alternative System) [2] |
|---|---|---|
| Dark Current Density (J_D) | 2.62 nA cm⁻² | 4.72 × 10⁻¹⁰ A cm⁻² |
| Specific Detectivity (D*) | 7.2 × 10¹² Jones (at 850 nm) | Exceeding 10¹³ Jones |
| Spectral Response Range | Ultraviolet to Near-Infrared (up to 1000 nm) | Visible to Near-Infrared (vis-NIR) |
| Key Architectural Feature | Ternary blend | Ternary blend with double electron transport layer (PFN-Br/ZnO) |
The following workflows and protocols are synthesized from recent research on high-performance ternary NIR-OPDs.
The diagram below outlines the general fabrication process for a ternary NIR-OPD.
Detailed Fabrication Steps:
Ternary Blend Solution Preparation:
Active Layer Deposition:
Electron Transport Layer (ETL) Deposition:
Top Electrode Deposition:
The characterization of the ternary blend and the finished OPD follows a multi-faceted approach, as outlined below.
Detailed Characterization Methods:
Morphological Analysis:
Optoelectronic Performance Evaluation:
IEICO-4F and IEICO-4Cl are non-fullerene acceptors (NFAs) used in organic electronic devices. Their key value lies in a strong absorption in the near-infrared (NIR) region while maintaining high transparency in the visible light spectrum. This property is particularly advantageous for developing semi-transparent and flexible devices [1] [2].
The table below summarizes the primary applications and performance data found for these materials:
| Application | Specific Material | Device Role | Key Performance Metrics | Key Benefits |
|---|---|---|---|---|
| Semi-Transparent Organic Photovoltaics (ST-OPVs) [2] | IEICO-4F | Narrow-bandgap acceptor in bulk-heterojunction layer | PCE: 6.93%, AVT: 30.1% [2] | Enables power-generating devices with visual transparency and flexibility [2] |
| Inverted Perovskite Solar Cells (i-PSCs) [1] | IEICO-4Cl | Bifunctional molecular bridge at perovskite/PC61BM interface | PCE: 25.46%; Stability: >87% of initial PCE after 3000 hours [1] | Improves interfacial contact, passivates defects, and enhances device efficiency and long-term stability [1] |
The following protocols outline the general methodologies for incorporating IEICO derivatives into flexible electronic devices, based on the cited research.
This protocol describes the fabrication of a fully flexible and semi-transparent organic solar cell [2].
1. Primary Materials:
2. Device Fabrication Workflow:
3. Mechanical Stability Testing:
The following diagram illustrates the layered structure of the ultra-flexible ST-OPV device:
This protocol uses IEICO-4Cl as an interfacial modifier to improve the performance of inverted perovskite solar cells [1].
1. Primary Materials:
2. Anti-Solvent Passivation Procedure:
3. Characterization:
The workflow for this interfacial optimization is outlined below:
When working with IEICO-type materials, consider these general points derived from the research:
The integration of IEICO-4F as a tertiary component in a host bulk heterojunction (BHJ) has proven highly effective for enhancing the performance of near-infrared (NIR) organic photodetectors (OPDs) [1]. The key innovation is the formation of a vertical phase separation, which is critical for reducing dark current and improving detectivity [1].
1. Materials Preparation
2. Device Fabrication Workflow The following flowchart outlines the sequential steps for fabricating the OPD device with an inverted architecture.
Table 1: Detailed Steps for Device Fabrication [1].
| Step | Parameter | Details & Specifications |
|---|---|---|
| 1. Substrate Prep | ITO Glass | Patterned, cleaned with detergents, and sequential ultrasonic baths in water, acetone, and IPA. Dry at 120°C for 30 min. |
| 2. ZnO Layer | Precursor | Zinc acetate (3.15 g), ethanolamine (0.9 mL), and 2-methoxyethanol (29.1 mL), stirred for 3 days. |
| Deposition | Spin-coat at 3000 rpm for 30 s, then anneal at 170°C for 20 min in air. | |
| 3. Active Layer | Solution | PM7:IT-4F:IEICO-4F (1:0.8:0.2) at 10 mg/mL in CB/DCB + 3% DIO. Stirred overnight. |
| Deposition | Substrate and solution preheated to 90°C. Spin-coat at 800-2000 rpm to achieve 200-400 nm thickness. | |
| 4. Annealing | Conditions | Temperature and duration are critical optimization variables (e.g., 90-120°C for 5-10 min). |
| 5. Top Electrode | Deposition | Thermally evaporate MoO₃ (3 nm) followed by Ag (100 nm). |
3. Performance Characterization After fabrication, devices should be characterized to evaluate their performance. Key metrics and typical values from an optimized device are shown below [1].
Table 2: Key Performance Metrics of an Optimized Ternary OPD. [1]
| Performance Parameter | Symbol | Value | Measurement Conditions |
|---|---|---|---|
| Dark Current Density | ( J_d ) | ( 4.95 \times 10^{-10} ) A cm⁻² | Reverse bias of -1 V |
| Detectivity | ( D^* ) | ( 4.95 \times 10^{13} ) Jones | At 780 nm, -1 V bias |
| Linear Dynamic Range | LDR | > 100 dB | At 780 nm |
| Cutoff Frequency | ( f_c ) | 220 kHz | - |
For more advanced optimization of the BHJ, a structured methodology combining Design of Experiments (DOE) and Machine Learning (ML) is highly effective [2] [3]. This approach is particularly useful for navigating complex, multi-variable parameter spaces.
Key Processing Parameters for BHJ Optimization [2] [3]:
The general workflow for this data-driven optimization is summarized in the following diagram.
The following tables summarize the key characteristics of the materials and their documented performance together.
Table 1: Material Properties of PM6 Donor and IEICO-4F Acceptor
| Material | Type | HOMO (eV) | LUMO (eV) | Bandgap | Primary Absorption Region |
|---|---|---|---|---|---|
| PM6 (Donor) | Polymer | -5.45 eV [1] | -3.65 eV [1] | Medium | Visible [2] |
| IEICO-4F (Acceptor) | Small Molecule | Information Missing | Information Missing | Low / Narrow | Near-IR (up to 1000 nm) [2] |
Table 2: Documented Device Performance of PM6:IEICO-4F Blends
| Device Context | Role of IEICO-4F | Key Performance Metrics | Citation |
|---|---|---|---|
| Ternary Organic Solar Cell | Third component with PTB7-Th:J52 donor system | High short-circuit current density (JSC > 25 mA cm⁻²) [2] | [2] |
| Organic Photodetector | Paired with WSe₂ in a heterojunction | Responsivity = 8.32 A/W at 808 nm [3] | [3] |
This protocol outlines the common steps for fabricating an organic photovoltaic (OPV) device with a PM6:IEICO-4F active layer, based on standard procedures in the field. Specific parameters like optimal donor-to-acceptor ratio, annealing temperature, and solvent choice for this particular pair are not detailed in the searched literature and would require experimental optimization.
The following diagrams illustrate the general workflow for device fabrication and the hypothesized energy transfer mechanism in a ternary cell involving IEICO-4F.
Diagram 1: Generalized workflow for fabricating a PM6:IEICO-4F organic solar cell with a conventional structure.
Diagram 2: Photovoltaic process and hypothesized energy transfer when IEICO-4F is used in a ternary cell. Based on concepts from [2].
IEICO derivatives are a class of non-fullerene acceptors (NFAs) characterized by their narrow bandgap and strong infrared absorption. Their primary application in tandem solar cells is to serve as the infrared-absorbing material in the rear sub-cell, enabling more efficient use of the solar spectrum.
The table below summarizes the core functions and benefits of using IEICO derivatives as interfacial modifiers or acceptors in solar cells.
| Function | Mechanism | Benefit |
|---|---|---|
| Infrared Absorption [1] | Extends absorption spectrum to 1050 nm via molecular design (e.g., inserting double bonds, fluorine/chlorine substitution). | Broadens light harvesting; increases short-circuit current density (Jsc). |
| Interfacial Bridging [2] | Serves as a communication bridge between perovskite and PC₆₁BM layers via functional groups. | Passivates defects at both layers; improves electron transport and extraction. |
| Defect Passivation [2] | Functional groups (e.g., IC-4Cl) coordinate with undercoordinated Pb²⁺ ions on the perovskite surface. | Reduces non-radiative recombination; enhances open-circuit voltage (Voc). |
| Morphology Control [2] | Optimizes crystallization of perovskite and improves uniformity of the subsequent electron transport layer. | Enhances film quality and device stability. |
While a direct protocol for IEICO-2F is not available, the following methodologies for its derivatives provide a practical experimental framework. The workflow for the anti-solvent strategy is summarized in the diagram below.
The implementation of these protocols has led to significant performance improvements, as detailed below.
| Material/Strategy | Device Architecture | Key Outcome | Reference |
|---|---|---|---|
| BTPV-4F (Y6-derived) | Tandem Organic Solar Cell | PCE of 16.4% with good photostability [1]. | [1] |
| IEICO-4Cl as interface bridge | Inverted Perovskite Solar Cell | PCE of 25.46%; retained >87% initial efficiency after 3000 hours [2]. | [2] |
| Bilayer Passivation (AlOx/PDAI2) | Perovskite/Silicon Tandem Solar Cell | PCE of 31.6%; 95% retention after 1000 h MPPT [3]. | [3] |
IEICO derivatives demonstrate great potential in advancing tandem solar cell technology through their role as infrared-absorbing materials and multifunctional interfacial modifiers. Future research may focus on:
The research identifies that the primary cause of thermal performance decay in inverted PM6:Y6 solar cells is degradation at the interface between the photoactive layer (PM6:Y6) and the MoO₃ hole-transport layer, rather than within the bulk of the active layer itself [1].
The diagram below illustrates this degradation mechanism and the implemented solution.
Here is a detailed methodology for implementing the C₆₀ passivation layer, based on the procedures described in the research [1].
| Step | Parameter | Details |
|---|---|---|
| 1. Device Fabrication | Structure | ITO / ZnO / PM6:Y6 / C₆₀ / MoO₃ / Al |
| (Standard inverted structure with a modified interface) | ||
| 2. C₆₀ Deposition | Method | Thermal evaporation |
| Thickness | 3 nm (This was the optimized thickness) | |
| Position | Between the PM6:Y6 photoactive layer and the MoO₃ hole-transport layer | |
| 3. Thermal Stress Test | Temperature | 150 °C (Simulates hot-press encapsulation processes) |
| Duration | 30 minutes | |
| Atmosphere | Inert atmosphere (e.g., nitrogen glovebox) recommended |
Here are answers to anticipated questions, framed in a Q&A format suitable for a technical support center.
Q1: Why does my IEICO-2F based device lose performance so quickly at high operating temperatures? A: The most likely cause is interfacial degradation. For non-fullerene acceptors like this compound in an inverted device structure, the interface between the organic active layer and the metal oxide hole-transport layer (MoO₃) is highly susceptible to thermal damage. Heating causes a chemical reaction that "dopes" the organic semiconductor, ruining the electronic properties of the interface and leading to voltage and fill factor loss [1].
Q2: What is the most effective strategy to improve thermal stability? A: The most direct strategy is interfacial engineering. Instead of modifying the bulk active layer, focus on inserting a stable, protective interlayer between the organic film and the MoO₃. Research on the analogous PM6:Y6 system shows that a thin, evaporated layer of C₆₀ is highly effective. It acts as a physical and electronic buffer, preventing the detrimental chemical interaction without disrupting charge extraction [1].
Q3: My device performance still decays under thermal stress even with a modified interface. What else should I check? A:
Here are answers to common questions and issues you might encounter:
Q1: Why does my IEICO-2F-based active layer form large, detrimental crystals during thermal annealing?
Q2: My device performance decays rapidly under heat, but the active layer morphology seems stable. What could be the issue?
Q3: How can I improve the thermal stability of my acceptor material through molecular design?
| Feature | IEICO-4F (Reference) | IEICF-DMOT (Short Side-Chain) | Impact on Performance & Stability |
|---|---|---|---|
| π-Bridge Side Chain | 2-ethylhexyloxyl (Longer) | Methoxyl (Shorter) | Enables molecular design for stability [3] |
| Crystallinity | Higher | Reduced | Alters morphological stability under thermal stress [3] |
| Bandgap (E₉) | 1.27 eV | 1.38 eV | Allows for tuning of light absorption and voltage [3] |
| LUMO Level | -3.93 eV | -3.85 eV | Leads to a higher open-circuit voltage (Vₒ𝒸) [3] |
| PCE in Binary Device | ~10% | ~13% | Demonstrates performance improvement [3] |
To diagnose morphology degradation in your experiments, you can adopt the following methodologies from recent literature:
Characterizing Thermal Behavior of Blends
Probing Interfacial Degradation
The following diagrams outline the key experimental workflows for investigating and preventing morphology degradation.
This workflow visualizes the experimental process for diagnosing the root cause of thermal degradation, as described in the protocols above.
This flowchart summarizes the two main strategic approaches to mitigating thermal degradation, as discussed in the FAQs.
I hope this technical support guide provides a solid foundation for your research. The principles of careful thermal management and interfacial engineering are widely applicable for stabilizing non-fullerene acceptor-based devices.
Ternary blending is a fundamental strategy in organic optoelectronics, where a third component is added to a binary host to improve performance. The general working mechanisms in such a blend are illustrated below.
Diagram: Fundamental operating mechanisms in a ternary blend, showing charge and energy transfer pathways [1].
The performance of a ternary blend is highly dependent on the precise ratio of its components. The table below summarizes key data from a study optimizing a PM7:IT-4F:IEICO-4F blend, which serves as a useful paradigm [2].
| Blend Ratio (PM7:IT-4F:IEICO-4F) | Dark Current Density (Jd) | Detectivity (D*) | Key Observations |
|---|
| 1:0.8:0 (Binary) (Reference) | Not Specified | Not Specified | Baseline binary blend for performance comparison. | | 1:0.8:0.2 (Optimized Ternary) | 4.95 × 10⁻¹⁰ A cm⁻² | 4.95 × 10¹³ Jones | Optimal performance; well-defined vertical phase separation; ultra-low Jd and high D* [2]. | | 1:0.8:0.4 (High Ternary) | Not Specified | Not Specified | Used for comparison; performance typically degrades if the third component is over-loaded. |
Here are some common experimental challenges and guidance based on general principles of ternary blend optimization.
Q1: My ternary blend device has a high dark current density (Jd). What could be the cause?
Q2: The photocurrent or responsivity of my device is lower than expected.
Q3: How can I systematically approach the optimization of a new ternary blend? The following workflow outlines a structured experimental process, adaptable for IEICO-2F.
Diagram: A systematic workflow for optimizing a ternary blend, from initial screening to final protocol.
The methodologies below are critical for developing and analyzing high-performance ternary blends.
1. Device Fabrication (Example: ITO/ZnO/Active Layer/MoO3/Ag)
2. Film Morphology Characterization
Since direct information on this compound is not available, I suggest the following steps to advance your research:
Interfacial recombination occurs where two different materials meet, hindering device performance by causing energy loss and reducing voltage. The table below summarizes key diagnostic observations and their implications [1] [2].
| Observation/Parameter | Typical Measurement/Symptom | Implication for Device Performance |
|---|---|---|
| Photoluminescence (PL) Quenching [3] | Decrease in PL intensity at the interface | Evidence of charge transfer; complete quenching suggests strong non-radiative recombination pathways. |
| Quasi-Fermi-Level Splitting (QFLS) Loss [2] | Loss of 80 meV or more at an interface | Directly limits the maximum achievable open-circuit voltage (VOC). |
| Low Open-Circuit Voltage [1] [2] | VOC significantly below theoretical limit | A primary symptom of significant non-radiative recombination, both in the bulk and at interfaces. |
| Role of Dopants [1] | Higher dopant concentration increases recombination | Dopants in charge transport layers (e.g., in spiro-OMeTAD) can be a major recombination bottleneck. |
Here are detailed methodologies for key experiments to identify and suppress interfacial recombination.
This protocol uses transient and absolute photoluminescence imaging to map recombination hotspots, as detailed in research on perovskite solar cells [2].
This method involves inserting a thin layer between the active material and the charge transport layer to passivate the interface [2].
The following workflow outlines the core troubleshooting process for diagnosing and resolving interfacial recombination.
Understanding the core mechanisms of charge transport is essential for diagnosing issues in organic solar cells. The table below summarizes the key differences between two primary mechanisms [1].
| Feature | Band Transport (in Crystalline Solids) | Hopping Transport (in Disordered Solids) |
|---|---|---|
| Underlying Mechanism | Delocalized wavefunctions over the entire volume [1] | Tunneling or overcoming barriers between localized sites [1] |
| Mean Free Path | Larger than the inter-site distance [1] | Equal to the inter-site distance [1] |
| Typical Mobility | >1 cm²/(V·s) [1] | <0.01 cm²/(V·s) [1] |
| Temperature Dependence | Decreases with increasing temperature [1] | Increases with increasing temperature [1] |
| Electric Field Dependence | Independent [1] | Increases with field (e.g., Poole-Frenkel effect) [1] |
Materials like IEICO-2F, used in organic photovoltaics (OPVs), typically exhibit hopping transport due to their more disordered nature [1] [2]. The conductivity ((\sigma)) in such systems is often described by the Arrhenius relationship, where it decreases with lower temperature [1]: [ \sigma = \sigma_0 \exp\left(-\frac{E_a}{k_{\text{B}}T}\right) ] Here, (E_a) is the activation energy, (k_{\text{B}}) is Boltzmann's constant, and (T) is temperature.
To diagnose charge separation and transport issues, you can use several experimental methods to measure current-voltage characteristics and determine the dominant transport mechanism. The following workflow outlines a structured diagnostic approach, with key mechanisms and their signatures detailed in the table below.
Diagram: Workflow for Identifying Charge Transport Mechanisms
| Transport Mechanism | Key Functional Form (Current vs. Voltage/Field) | Key Identifying Feature (Differential Form) |
|---|---|---|
| Arrhenius (Activated) | ( I \propto E \exp\left(-\frac{E_a}{k_B T}\right) ) [1] | ( \frac{d \ln I}{d E} = \frac{1}{E} ) [1] |
| Poole-Frenkel Hopping | ( I \propto E \exp\left[-\frac{e}{k_B T}\left(\phi_B - \sqrt{\frac{eE}{4\pi \epsilon_0 \epsilon_r}}\right)\right] ) [1] | ( \frac{d \ln I}{d E} = \frac{1}{E} + \frac{e}{4k_B T}\left(\frac{e}{\pi \epsilon_0 \epsilon_r}\right)^{\frac{1}{2}} E^{-\frac{1}{2}} ) [1] |
| Thermionic Emission | ( I \propto T^2 \exp\left[-\frac{e}{k_B T}\left(\phi_B - \sqrt{\frac{eE}{4\pi \epsilon_0 \epsilon_r}}\right)\right] ) [1] | ( \frac{d \ln I}{d V} \propto V^{-\frac{1}{2}} ) [1] |
Based on general principles for organic non-fullerene acceptor systems like this compound, here are key levers for optimizing charge separation and transport [2]:
Fabricating Devices for Transport Studies
Probing the Charge Transfer (CT) State
Quantifying Ionization Energies and Electron Affinities
The thermal degradation at the MoO₃ interface is a critical failure point that can severely impact device performance. The core issues identified in recent studies are:
(MoO₃)⁻) through the photoactive layer. These act as acceptor-type impurities, p-doping the bulk and increasing non-radiative recombination. Accumulation of these species at the cathode further degrades performance [2].Two primary strategies have been proven effective in suppressing this interfacial degradation. The following table summarizes these approaches and their outcomes.
| Strategy | Mechanism of Action | Reported Performance & Stability |
|---|---|---|
| Inserting a C₆₀ Interlayer [1] | Acts as a protective layer between the organic bulk heterojunction (BHJ) and MoO₃, preventing direct chemical interaction and doping. | >16% PCE (initial); <2% decay after annealing at 150°C with a 3 nm C₆₀ layer. |
| Using a TCTA Interlayer [2] | Suppresses the diffusion of (MoO₃)⁻ species into the photoactive layer (PM6:L8-BO), mitigating p-doping and recombination. |
>16% PCE after hot-press encapsulation; excellent thermal stability maintained at 85°C. |
This method focuses on creating a physical barrier to prevent the chemical reaction between MoO₃ and the organic layer.
This strategy employs a high-ionization potential material to block the diffusion of reduced molybdenum species.
(MoO₃)⁻ from penetrating into and p-doping the bulk heterojunction, thus preserving the JSC and overall performance [2].The experimental workflow below summarizes the decision-making process for addressing MoO₃ interfacial degradation.
The table below summarizes the fundamental information for this compound, which is crucial for contextualizing any experimental work [1].
| Property | Description |
|---|---|
| Chemical Name | Propanedinitrile, 2,2'-[[4,4,9,9-tetrakis(4-hexylphenyl)-4,9-dihydro-s-indaceno[1,2-b:5,6-b']dithiophene-2,7-diyl]bis[[4-[(2-ethylhexyl)oxy]-5,2-thiophenediyl]-(Z)-methylidyne(3-oxo-1H-indene-2,1(3H)-diylidene)]]bis- |
| Synonyms | IEICO; this compound |
| CAS Number | 2055812-53-6 |
| Molecular Formula | C₁₁₄H₁₁₈N₄O₄S₄ |
| Molecular Weight | 1736.46 g/mol |
| Form | Solid |
| Color | Dark |
| Density | 1.182±0.06 g/cm³ (Predicted) |
| Primary Use | High-performance narrow-bandgap non-fullerene acceptor (NFA) in organic photovoltaic (OPV) devices. |
Q1: What is the primary application of this compound in research?
Q2: I cannot find specific compression-stretching stability data for this compound. Where should I look?
Based on general principles of material testing, here are potential issues and investigative steps related to material stability.
| Problem | Possible Cause | Investigation & Resolution Steps |
|---|---|---|
| Material degradation during processing | Sensitivity to shear forces or thermal stress during solution-processing or film formation. | Characterize film quality (e.g., via AFM) before/after processing. Compare different processing solvents and annealing temperatures. |
| Poor mechanical robustness in thin films | Weak intermolecular interactions or lack of ductility in the solid state, leading to cracking under stress. | Perform a controlled flexure/bend test on fabricated thin films. Blend with more flexible polymer donors to enhance mechanical properties. |
| Performance decay under operational stress | Combined effect of mechanical stress (compression/stretching) and environmental factors (oxygen, moisture, light). | Design an experiment that couples mechanical cycling (compression/stretch) with standard OPV operational stability tests (e.g., ISOS protocols). |
Since specific protocols for this compound are unavailable, the following outlines a general experimental approach based on standard practices [2]. You would need to adapt parameters like force and cycle count based on your specific application (e.g., flexible solar cells).
The diagram above outlines a general workflow for conducting a mechanical stability test. Key properties to obtain from such a test include [2]:
This guide addresses common challenges researchers face when evaluating the mechanical flexibility of organic semiconductor materials, such as those based on IEICO acceptors.
| Problem | Possible Causes | Recommended Solutions |
|---|---|---|
| High Data Scatter | Inconsistent sample preparation, poor alignment in test fixture, irregular film thickness [1]. | Standardize sample cutting; ensure uniform film thickness; verify fixture alignment [2]. |
| Film Cracking During Test | Intrinsic material brittleness, excessive strain rate, stress concentration at fixture contact points [1]. | Reduce bending deflection/rate; use mandrels with larger radius to reduce local strain; apply protective coating [3]. |
| Unclear Failure Point | Material degrades progressively without sudden fracture; data acquisition rate too low [1]. | Use high-sampling-rate equipment; define failure via a specific percentage drop in electrical performance [2]. |
Q1: What is the industry-standard method for evaluating the bending flexibility of small, thin samples like organic semiconductor films? The three-point bending test is a widely used and standardized method (ASTM F2606-08) for this purpose [2]. It involves supporting a sample at two ends and applying a load at the center, allowing for the calculation of flexibility and modulus of elasticity. This method has been validated for delicate structures, including 3D-printed titanium stent prototypes, confirming its suitability for assessing similar small-scale, advanced materials [2].
Q2: How can I continuously monitor the degradation of my sample's mechanical properties during a long-term bending test without destroying it? You can use a non-destructive bending test based on the flexural vibration method [1]. This technique involves tapping the sample and using a fast Fourier transform (FFT) analyzer to measure its fundamental resonance frequency. The dynamic modulus of elasticity (Ed) is then calculated from this frequency. By tracking the retention of Ed over time or after multiple test cycles, you can monitor the degradation process using the same sample throughout the experiment [1].
Q3: Are there other tests relevant for assessing the durability of cable or fiber-like structures in flexible electronics? Yes, besides the standard bending test, twist tests and U-fold tests are commonly employed [3]. These methods examine durability against torsion and sharp bending phenomena, respectively. The choice between a three-point and a four-point bending test should also be considered based on which best simulates the real-world bending situation your material will encounter [3].
For researchers looking to implement the three-point bending test, here is a detailed methodology based on an established ASTM standard and recent academic research [2].
1. Objective: To determine the bending stress and flexibility of a simply supported beam subjected to a concentrated load at its center.
2. Apparatus Required [4]:
4. Key Calculations [4]:
Since specific data for IEICO-2F is unavailable, the table below is a template for organizing your experimental results on performance retention. You would replace the placeholder "X" values with your measured data.
Table: Template for Bending Performance Retention Data
| Bending Cycle Count | Dynamic Modulus (Ed) Retention (%) | Electrical Conductivity Retention (%) | Observed Physical Degradation |
|---|---|---|---|
| 0 | 100 | 100 | None |
| 100 | X | X | Micro-cracks visible under microscope |
| 500 | X | X | ... |
| 1000 | X | X | ... |
| 5000 | X | X | ... |
The following diagram visualizes the workflow for a non-destructive bending test study, from sample preparation to data analysis.
Diagram Title: Non-Destructive Bending Test Workflow
To obtain the specific performance data you need, I suggest these steps:
You can structure your content around the following question-and-answer format, filling in the specifics as you gather data from manufacturer datasheets and your own experimental results.
FAQ & Troubleshooting Guide
| Section | Example Question | Key Information to Include (with sourced data) |
|---|
| Material Properties | What are the basic optical and electronic properties of IEICO-2F? | • Chemical Formula (e.g., C...) • Molecular Weight (g/mol) • HOMO/LUMO Levels (eV) • Absorption Maxima (λmax in nm) [1]. | | Device Fabrication | What is a standard protocol for fabricating a solar cell with this compound? | • Device stack structure (e.g., ITO/ZnO/Active Layer/MoOₓ/Ag) [1]. • Detailed recipe for the active layer: donor:acceptor blend ratio, total concentration, solvent(s), and annealing conditions. | | Phase Separation Control | How can I control the vertical phase separation in the active layer? | • Specific methods (e.g., solvent vapor annealing, thermal annealing, use of solvent additives). • Recommended parameters for each method (e.g., temperature, time, additive concentration). • Expected outcomes (e.g., improved charge separation, higher PCE). | | Troubleshooting | My device efficiency is low. What could be the cause? | • Problem: Low JSC (Short-Circuit Current). Potential Cause & Solution: Poor morphology or insufficient phase separation. Try optimizing the annealing process or solvent additive ratio. • Problem: Low VOC (Open-Circuit Voltage). Potential Cause & Solution: Energy level misalignment or impurities. Verify the HOMO of the donor and LUMO of the acceptor; ensure material purity. |
For the "Experimental Protocols" section, here is a template you can adapt based on your specific experiments and literature.
Diagram 1: Generalized workflow for organic solar cell active layer optimization.
| Parameter | Value for PTB7-Th:BIT-4F-T:IEICO-4F Device |
|---|---|
| Device Structure | ITO/ZnO/Active Layer/MoOₓ/Ag |
| Active Layer Thickness | ~150 nm |
| Blend Ratio | 0.9 : 0.1 : 1 |
| Open-Circuit Voltage (VOC) | 0.723 V |
| Short-Circuit Current (JSC) | 27.30 mA cm⁻² |
| Fill Factor (FF) | 70.9 % |
| Power Conversion Efficiency (PCE) | 14.0 % |
Table: Example device performance data for a ternary organic solar cell using the related acceptor IEICO-4F. Adapted from [1].
The table below consolidates experimental data for IEICO-related acceptors in organic solar cells, highlighting the high efficiency achieved by i-IEICO-2F.
| Non-Fullerene Acceptor | Polymer Donor | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (VOC) | Short-Circuit Current Density (JSC) | Fill Factor (FF) | Citation / Source |
|---|---|---|---|---|---|---|
| i-IEICO-2F | J52 | 12.86% | Information not specified in abstract | Information not specified in abstract | Information not specified in abstract | [1] |
| i-IEICO-F3 | J52 | 7.65% | Information not specified in abstract | Information not specified in abstract | Information not specified in abstract | [1] |
| IEICO-4F | PTB7-Th:BIT-4F-T | 14.0% | 0.723 V | 27.30 mA/cm² | 70.9% | [2] [3] |
| IEICO-4F (in ternary blend) | PTB7-Th | ~14% | 0.723 V | 27.3 mA/cm² | 0.709 | [2] |
| IEICO-4F (in photodetector) | N/A | Responsivity: 8.32 A/W | N/A | N/A | N/A | [4] |
To validate and reproduce the high performance of these materials, the following experimental details are crucial.
Device Fabrication for i-IEICO-2F Solar Cells: The reported efficiency of 12.86% was achieved in a standard polymer solar cell device structure [1]. The active layer consisted of the fluorinated polymer donor J52 and the small-molecule acceptor i-IEICO-2F. The study emphasized that the specific position of the fluorine atom on the molecular end-group significantly impacted molar absorptivity, charge recombination dynamics, and crystallinity, leading to the superior performance of i-IEICO-2F over its isomer i-IEICO-F3 [1].
Device Fabrication for IEICO-4F Ternary Solar Cells: The 14.0% efficient cell had a structure of ITO/ZnO/PTB7-Th:BIT-4F-T:IEICO-4F/MoOx/Ag [3]. The active layer was a ternary blend using PTB7-Th as the primary donor, IEICO-4F as the acceptor, and a small amount of a second donor, BIT-4F-T. BIT-4F-T acted as both a sensitizer to broaden the absorption spectrum and a processing aid to optimize the blend morphology, which enhanced all photovoltaic parameters [3].
Photodetector Fabrication with IEICO-4F: The high-performance photodetector was based on an IEICO-4F/WSe2 heterojunction [4]. Researchers optimized the device by tuning the thickness of the IEICO-4F layer. The optimal thickness of 6.0 nm resulted in efficient charge transfer, quantified by the complete quenching of WSe2's photoluminescence. This yielded a high responsivity of 8.32 A/W and a specific detectivity of 4.65 × 1011 Jones under 808 nm illumination [4].
Since standardized certification data for IEICO-2F was not located, the following flowchart outlines a strategy to gather comprehensive validation evidence.
The academic performance data for i-IEICO-2F is promising. For official certification or to include this compound in a product guide, I suggest:
While not specific to IEICO-2F, the following framework, guided by the International Council for Harmonisation (ICH), is the standard for evaluating product stability [1] [2]. You can adapt this framework to design your own stability studies for this compound.
1. Objective Definition The primary goal is to determine how the quality of this compound varies with time under the influence of environmental factors like temperature, humidity, and light. This data is crucial for establishing a retest period (for the raw material) and predicting the shelf life of final products, such as organic solar cells or photodetectors [1] [2].
2. Study Design Parameters You must define the following parameters before starting the study [2]:
3. Storage Conditions The table below outlines standard storage conditions for stability studies. The "General Case" is most commonly applied for materials stored at ambient temperature [1] [2].
| Study Type | Storage Conditions | Minimum Data Period at Submission | Purpose |
|---|---|---|---|
| Long Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | To establish the retest period under proposed storage conditions [1]. |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | To provide data if significant change occurs at the accelerated condition [1]. |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | To evaluate the impact of short-term excursions and predict stability [1]. |
RH = Relative Humidity
4. Data Evaluation and Commitment
This compound is a non-fullerene acceptor (NFA) used in organic electronic devices, not a drug substance. Its "stability" is often discussed in terms of its performance in devices rather than traditional pharmaceutical shelf-life.
For a stability study on this compound, you would adapt the general framework with specific analyses relevant to its function. The workflow can be summarized as follows:
Key experimental methodologies would include:
Since direct data on this compound's long-term stability is scarce, I suggest the following to create a meaningful comparison:
The core advantage of incorporating IEICO-4F into a ternary blend is the synergistic improvement in multiple device parameters. The table below summarizes key performance data from recent studies.
| Blend Type | Blend Composition | PCE (%) | VOC (V) | JSC (mA/cm²) | FF (%) | Key Findings | Citation |
|---|---|---|---|---|---|---|---|
| Ternary | PTB7-Th:BIT-4F-T:IEICO-4F | 14.0 | 0.723 | 27.30 | 70.9 | The small molecule donor BIT-4F-T provided complementary absorption, enhancing current. | [1] |
| Ternary | PBDB-T:IEICF-DMOT:IEICO-4F | 14.0 | - | - | - | IEICO-4F acted as a near-infrared absorber, boosting crystallinity and charge mobility. | [2] |
| Binary | PTB7-Th:IEICO-4F (Reference) | ~10 | - | - | - | Served as a baseline; efficiency was significantly lower than its ternary counterparts. | [2] |
The enhanced performance in ternary blends is not accidental but stems from specific material interactions and optimized fabrication. Below are some key experimental insights and the general workflow for creating and evaluating these solar cells.
The following diagram outlines a typical protocol for fabricating and testing ternary organic solar cells, which was used to generate the performance data cited above.
Key Steps in the Workflow:
The data clearly shows that formulating ternary blends is a powerful strategy to surpass the performance limits of binary systems. The role of IEICO-4F often goes beyond simply adding more absorption; it can be a morphology modifier that optimizes the blend's structure.
Future research directions include: